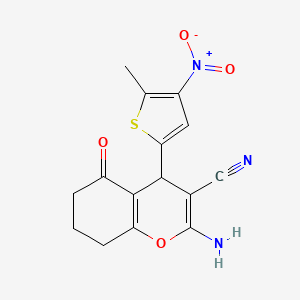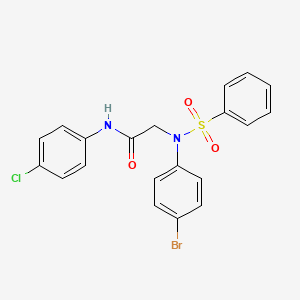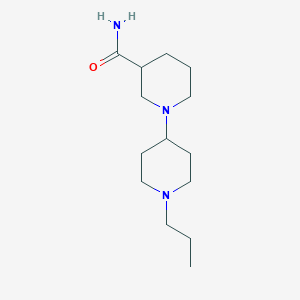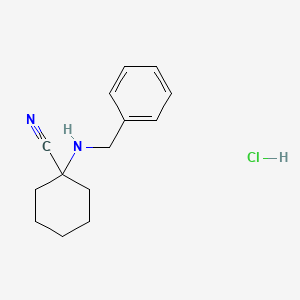![molecular formula C12H17NO4 B4925422 dimethyl [5-(dimethylamino)-2,4-pentadien-1-ylidene]malonate](/img/structure/B4925422.png)
dimethyl [5-(dimethylamino)-2,4-pentadien-1-ylidene]malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl [5-(dimethylamino)-2,4-pentadien-1-ylidene]malonate, also known as DAPM, is a chemical compound that belongs to the family of malonate esters. It is a yellow liquid that has been studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of dimethyl [5-(dimethylamino)-2,4-pentadien-1-ylidene]malonate is not fully understood. It is believed that it works by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to have an effect on the central nervous system and may work by modulating the activity of neurotransmitters.
Biochemical and Physiological Effects:
dimethyl [5-(dimethylamino)-2,4-pentadien-1-ylidene]malonate has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been found to have an effect on the central nervous system and may have potential applications in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using dimethyl [5-(dimethylamino)-2,4-pentadien-1-ylidene]malonate in lab experiments is its relatively low cost. It is also readily available from chemical suppliers. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are a number of future directions for research on dimethyl [5-(dimethylamino)-2,4-pentadien-1-ylidene]malonate. One area of research could be in the development of new drugs based on the structure of dimethyl [5-(dimethylamino)-2,4-pentadien-1-ylidene]malonate. Another area of research could be in the study of the mechanism of action of dimethyl [5-(dimethylamino)-2,4-pentadien-1-ylidene]malonate. Additionally, more research could be done to explore the potential applications of dimethyl [5-(dimethylamino)-2,4-pentadien-1-ylidene]malonate in the treatment of neurological disorders.
Métodos De Síntesis
Dimethyl [5-(dimethylamino)-2,4-pentadien-1-ylidene]malonate can be synthesized through the reaction of dimethyl malonate with dimethylamine and acrolein. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid. The yield of the reaction is typically around 60%.
Aplicaciones Científicas De Investigación
Dimethyl [5-(dimethylamino)-2,4-pentadien-1-ylidene]malonate has been studied for its potential applications in scientific research. One area of research has been in the development of new drugs. dimethyl [5-(dimethylamino)-2,4-pentadien-1-ylidene]malonate has been found to have anticancer properties and has been studied as a potential chemotherapeutic agent. It has also been studied for its potential use in the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
dimethyl 2-[(2E,4E)-5-(dimethylamino)penta-2,4-dienylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-13(2)9-7-5-6-8-10(11(14)16-3)12(15)17-4/h5-9H,1-4H3/b6-5+,9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLKTYGIYHPWKX-SBIWHPGTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC=CC=C(C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C=C/C=C(C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl trans-1-(N,N-dimethylamino)hexa-1,3,5-triene-6,6-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4925341.png)





![N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B4925384.png)
![N-ethyl-5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B4925394.png)
![methyl 1,7-dimethyl-3-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4925400.png)
![[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B4925411.png)

![ethyl 2-[(2,6-dichlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4925418.png)

![N-({[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B4925439.png)